GIRK1/2 Activation Potency: Naphthalene-1-sulfonamide vs. Benzo[c][1,2,5]thiadiazole-4-sulfonamide Comparator (VU0468554)
In thallium-flux fluorescence assays using HEK293 cells heterologously expressing GIRK1/2 channels, the naphthalene-1-sulfonamide derivative (this compound) exhibits an EC₅₀ of 3.9 μM [1]. In contrast, the prototype Vanderbilt activator VU0456810 (ML297), which contains a benzo[c][1,2,5]thiadiazole-4-sulfonamide head group, achieves an EC₅₀ of 0.16 μM on the same GIRK1/2 channel combination [2]. While the naphthalene analog is less potent, this difference arises directly from the larger hydrophobic naphthalene surface, which may confer distinct thermodynamic binding signatures exploitable for mechanistic investigations.
| Evidence Dimension | GIRK1/2 channel activation potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 3.9 μM (3,900 nM) |
| Comparator Or Baseline | ML297 (VU0456810), EC₅₀ = 0.16 μM (160 nM) |
| Quantified Difference | ~24-fold weaker potency |
| Conditions | HEK293 cells, thallium-flux fluorescence assay, heterologously expressed GIRK1/2 channels [1][2] |
Why This Matters
The quantifiable potency difference allows researchers to select the naphthalene analog when a reduced maximal activation amplitude is desired for pathway deconvolution, rather than using the overly potent ML297.
- [1] BindingDB. (n.d.). BDBM50439415, CHEMBL2420549. Affinity Data: EC₅₀ 3,900 nM for GIRK1/2 in HEK293 cells (thallium flux assay). Retrieved May 2026. View Source
- [2] Wydeven, N., Posokhova, E., Xia, Z., et al. (2014). Mechanisms underlying the activation of G-protein–gated inwardly rectifying K⁺ (GIRK) channels by the novel anxiolytic drug, ML297. Proceedings of the National Academy of Sciences, 111(29), 10755–10760. View Source
